An In-depth Technical Guide to 4-(2,4-Dinitroanilino)phenol: Core Properties and Biological Insights
An In-depth Technical Guide to 4-(2,4-Dinitroanilino)phenol: Core Properties and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-(2,4-Dinitroanilino)phenol. It details experimental protocols for its synthesis and the determination of its acidity constant (pKa). Furthermore, this guide explores the compound's potential biological activities, drawing parallels with structurally related molecules such as dinitroanilines and diphenylamines. Plausible mechanisms of action, including microtubule disruption and enzyme inhibition, are discussed, and relevant experimental workflows and signaling pathway diagrams are provided to facilitate further research and drug development efforts.
Core Physicochemical Properties
4-(2,4-Dinitroanilino)phenol is a reddish-brown solid organic compound.[1] Its core properties are summarized in the tables below, providing a foundational dataset for researchers.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O₅ | [2][3] |
| Molecular Weight | 275.22 g/mol | [1][2] |
| Appearance | Reddish-brown solid | [1][2] |
| Melting Point | 191 °C (decomposes) | [3] |
| Solubility | Insoluble in water; slightly soluble in Chloroform and DMSO | [3][4] |
| Predicted pKa | 10.20 ± 0.26 | [3] |
Table 2: Spectral Data
| Spectral Data Type | Key Features | Source |
| GC-MS | Molecular Ion Peak (m/z): 275 | [2] |
| MS-MS | Precursor m/z: 276.0615 ([M+H]⁺); Top Peak m/z: 259 | [2] |
Synthesis and Characterization: Experimental Protocols
The synthesis of 4-(2,4-Dinitroanilino)phenol is most readily achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the reaction of a nucleophile with an aryl halide that is activated by electron-withdrawing groups, such as nitro groups.[5]
Synthesis via Nucleophilic Aromatic Substitution
This protocol details the synthesis of 4-(2,4-Dinitroanilino)phenol from 4-aminophenol (B1666318) and 1-chloro-2,4-dinitrobenzene (B32670).
Materials:
-
4-Aminophenol
-
1-Chloro-2,4-dinitrobenzene
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol in ethanol.
-
Add 1.1 equivalents of sodium bicarbonate to the solution to act as a base.
-
Slowly add a solution of 1.05 equivalents of 1-chloro-2,4-dinitrobenzene in ethanol to the flask with continuous stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.
-
Collect the reddish-brown precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(2,4-Dinitroanilino)phenol.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Spectrophotometric Determination of pKa
The acidity of the phenolic hydroxyl group can be quantified by determining its pKa value. A common method for this is spectrophotometric titration, which relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.[6]
Materials:
-
Purified 4-(2,4-Dinitroanilino)phenol
-
A series of buffer solutions with known pH values (e.g., from pH 8 to 12)
-
Hydrochloric acid (HCl) solution (for acidic reference)
-
Sodium hydroxide (B78521) (NaOH) solution (for basic reference)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of 4-(2,4-Dinitroanilino)phenol in a suitable solvent (e.g., a mixture of ethanol and water).
-
Prepare a series of solutions with the same concentration of the compound in different buffer solutions of known pH.
-
Prepare two reference solutions: one in a strongly acidic medium (e.g., 0.1 M HCl) to ensure the compound is fully protonated, and one in a strongly basic medium (e.g., 0.1 M NaOH) to ensure it is fully deprotonated.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.
-
Measure the absorbance of all buffered solutions at the λmax of the deprotonated species.
-
Calculate the ratio of the concentrations of the deprotonated ([A⁻]) to the protonated ([HA]) form in each buffer using the following equation: [A⁻]/[HA] = (A - AHA) / (AA⁻ - A) where A is the absorbance of the buffered solution, AHA is the absorbance of the acidic solution, and AA⁻ is the absorbance of the basic solution.
-
Plot the measured pH of the buffer solutions against log([A⁻]/[HA]).
-
The pKa is the pH at which log([A⁻]/[HA]) = 0 (i.e., the y-intercept of the plot).
Potential Biological Activities and Signaling Pathways
While direct biological studies on 4-(2,4-Dinitroanilino)phenol are limited, its structural similarity to dinitroanilines and diphenylamines provides a basis for predicting its potential biological activities.
Herbicidal Activity and Microtubule Disruption
Dinitroaniline herbicides are known to exert their phytotoxic effects by disrupting microtubule polymerization.[1][6] They bind to tubulin, the protein subunit of microtubules, preventing the formation of the mitotic spindle and thus inhibiting cell division in plants.[5][7] Given the presence of the dinitroaniline moiety, it is plausible that 4-(2,4-Dinitroanilino)phenol could exhibit similar herbicidal properties by interfering with microtubule dynamics.
Enzyme Inhibition
Diphenylamine (B1679370) derivatives have been investigated as inhibitors of various enzymes, including kinases and phosphatases.[8] For instance, certain diphenylamine and diphenylether derivatives have been shown to inhibit cyclin-dependent kinase 8 (CDK8), promoting osteoblast differentiation.[8][9] The structural backbone of 4-(2,4-Dinitroanilino)phenol, being a diphenylamine derivative, suggests it could potentially act as an inhibitor for certain kinases or phosphatases. Further screening assays are required to explore this possibility.
Antimicrobial and Antifungal Activity
Phenolic compounds, in general, are known to possess antimicrobial and antifungal properties.[10] The antimicrobial activity of diphenylamine derivatives has also been reported.[10] Therefore, 4-(2,4-Dinitroanilino)phenol may exhibit inhibitory effects against various microbial and fungal strains.
Cytotoxicity
The related compound, 2,4-dinitrophenol (B41442) (DNP), is a well-known uncoupler of oxidative phosphorylation, leading to cytotoxicity.[5] Studies have shown that DNP can enhance the cytotoxic effects of chemotherapeutic agents in certain cancer cell lines.[5][8][11][12] While 4-(2,4-Dinitroanilino)phenol is structurally different, the presence of the dinitrophenyl group warrants investigation into its potential cytotoxic effects on various cell lines.
Proposed Experimental Protocols for Biological Evaluation
To elucidate the biological activities of 4-(2,4-Dinitroanilino)phenol, the following experimental protocols are proposed.
In Vitro Kinase/Phosphatase Inhibition Assay
Objective: To determine if 4-(2,4-Dinitroanilino)phenol inhibits the activity of specific kinases or phosphatases.
General Protocol (Adaptable for specific enzymes):
-
Prepare a stock solution of 4-(2,4-Dinitroanilino)phenol in DMSO.
-
In a microplate, add the purified kinase or phosphatase enzyme, a suitable substrate (e.g., a specific peptide for a kinase or p-nitrophenyl phosphate (B84403) (pNPP) for a phosphatase), and varying concentrations of the test compound.
-
Initiate the reaction by adding ATP (for kinases) or by incubating at the optimal temperature for the enzyme.
-
After a defined incubation period, stop the reaction.
-
Quantify the product formation. For kinase assays, this could involve measuring the amount of phosphorylated substrate using methods like radioactive labeling or specific antibodies. For phosphatase assays using pNPP, the production of p-nitrophenol can be measured colorimetrically at 405 nm.
-
Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.
Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of 4-(2,4-Dinitroanilino)phenol on a given cell line.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-(2,4-Dinitroanilino)phenol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This technical guide has consolidated the available information on the basic properties of 4-(2,4-Dinitroanilino)phenol and proposed avenues for further investigation into its synthesis and biological activities. The structural similarities to known bioactive compounds, particularly dinitroaniline herbicides and diphenylamine-based enzyme inhibitors, suggest that 4-(2,4-Dinitroanilino)phenol holds potential for applications in agrochemicals or as a scaffold for drug discovery. The provided experimental protocols offer a starting point for researchers to systematically explore the synthesis, characterization, and biological evaluation of this compound, paving the way for a deeper understanding of its properties and potential applications.
References
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- 5. Differential ability of 2,4-dinitrophenol to modulate etoposide cytotoxicity in mammalian tumor cell lines associated with inhibition of macromolecular synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
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